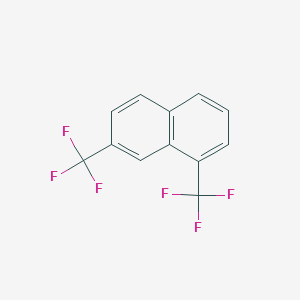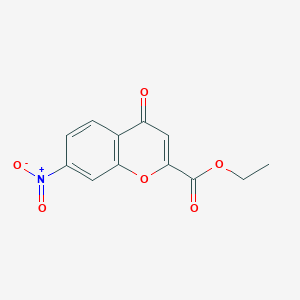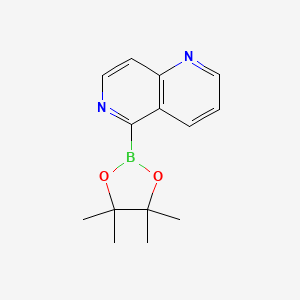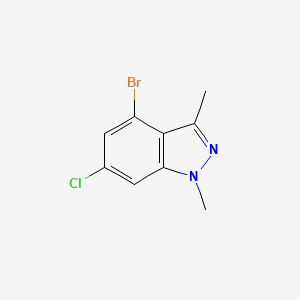
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one est un composé chimique appartenant à la classe des indazoles. Les indazoles sont des composés organiques aromatiques hétérocycliques contenant un cycle benzénique et un cycle pyrazole fusionnés.
Méthodes De Préparation
La synthèse de 1-(4-nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one implique généralement la réaction de la 4-nitrophénylhydrazine avec la cyclohexanone en milieu acide. La réaction se déroule par la formation d'un intermédiaire hydrazone, qui subit ensuite une cyclisation pour former le cycle indazole. Les conditions réactionnelles incluent souvent l'utilisation d'un acide fort comme l'acide chlorhydrique ou l'acide sulfurique comme catalyseur, et la réaction est généralement effectuée à des températures élevées pour assurer une cyclisation complète.
Les méthodes de production industrielles pour ce composé peuvent impliquer des voies synthétiques similaires, mais sont optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité et le rendement de la réaction, ainsi que la mise en œuvre de techniques de purification telles que la recristallisation ou la chromatographie pour obtenir le produit souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
1-(4-Nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one subit diverses réactions chimiques, notamment :
Réduction : Le groupe nitro peut être réduit en groupe amino à l'aide d'agents réducteurs comme le dihydrogène en présence d'un catalyseur au palladium ou du borohydrure de sodium.
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle indazole, à l'aide d'oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Substitution : Le groupe nitrophényle peut participer à des réactions de substitution aromatique nucléophile, où des nucléophiles tels que des amines ou des thiols remplacent le groupe nitro dans des conditions appropriées.
Les réactifs et les conditions courantes utilisés dans ces réactions comprennent le dihydrogène, les catalyseurs au palladium, le borohydrure de sodium, le permanganate de potassium et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
1-(4-Nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme unité de construction dans la synthèse de molécules organiques plus complexes, en particulier dans le développement de produits pharmaceutiques et de produits agrochimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses. Il sert de composé de référence pour le développement de nouveaux médicaments.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, en particulier dans le ciblage d'enzymes ou de récepteurs spécifiques impliqués dans les voies pathologiques.
Industrie : Le composé est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de 1-(4-nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe nitrophényle peut subir une réduction pour former un groupe amino, qui peut ensuite interagir avec les molécules biologiques par liaison hydrogène ou autres interactions. La structure cyclique de l'indazole permet au composé de s'insérer dans des sites de liaison spécifiques sur les enzymes ou les récepteurs, modulant ainsi leur activité et exerçant ses effets.
Applications De Recherche Scientifique
1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Nitrophenyl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can undergo reduction to form an amino group, which may then interact with biological molecules through hydrogen bonding or other interactions. The indazole ring structure allows the compound to fit into specific binding sites on enzymes or receptors, thereby modulating their activity and exerting its effects.
Comparaison Avec Des Composés Similaires
1-(4-Nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one peut être comparé à d'autres composés similaires, tels que :
4-Nitrophénylhydrazine : Un précurseur dans la synthèse du composé cible, connu pour sa réactivité et son utilisation dans diverses réactions organiques.
4-Nitrophényl chloroformate : Utilisé dans la synthèse de carbamates et d'autres dérivés, avec des applications en synthèse organique et en chimie médicinale.
4-Nitrophényl acétate : Communément utilisé comme substrat dans les essais enzymatiques pour étudier les estérases et autres enzymes.
La particularité de 1-(4-nitrophényl)-6,7-dihydro-1H-indazol-4(5H)-one réside dans sa structure cyclique indazole, qui confère des propriétés chimiques et biologiques spécifiques qui le distinguent des autres dérivés nitrophényliques.
Propriétés
Formule moléculaire |
C13H11N3O3 |
|---|---|
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C13H11N3O3/c17-13-3-1-2-12-11(13)8-14-15(12)9-4-6-10(7-5-9)16(18)19/h4-8H,1-3H2 |
Clé InChI |
YEVHPQGTGIUOBQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C=NN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Amino-2-[(piperidin-1-yl)methyl]naphthalen-1-ol](/img/structure/B11857185.png)

![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)





